2,2,5,7,8-Pentamethylchroman-6-sulfonamide
Overview
Description
Scientific Research Applications
Enantioselective Total Synthesis : 2,2,5,7,8-Pentamethylchroman-6-sulfonamide has been utilized in the enantioselective total synthesis of (-)-Dehydrobatzelladine C, indicating its role in complex organic synthesis processes (Collins et al., 2004).
Sulfonamide Inhibitors : It's part of the sulfonamide class, significant as synthetic bacteriostatic antibiotics, and used in therapies for bacterial infections. Sulfonamides have applications in various drugs, including diuretics, carbonic anhydrase inhibitors, and antiepileptics (Gulcin & Taslimi, 2018).
Environmental Monitoring : A method for detecting sulfonamide residues in animal-origin foods, highlighting the environmental impact and monitoring of sulfonamides, was developed (Duan et al., 2020).
Effect of Rotating Substituent : A study explored how rotating substituents, including 2,2,5,7,8-pentamethylchroman derivatives, influence the geometry of the chroman ring, impacting the antioxidant activity of compounds (Stępień et al., 2014).
Environmental Water Samples Analysis : The compound's class is crucial in understanding the environmental and health impacts of sulfonamides when they enter various ecosystems (Zhou & Fang, 2015).
Sulfonamides as Carbonic Anhydrase Inhibitors : Sulfonamide derivatives, including those similar to 2,2,5,7,8-Pentamethylchroman-6-sulfonamide, are investigated for their inhibition of human carbonic anhydrase isozymes, with potential medicinal applications (Ekinci et al., 2012).
Vitamin E Model Compound Reaction : It has been studied as a vitamin E model compound, showing how it reacts with peroxyl radicals, providing insights into antioxidant mechanisms (Liebler et al., 1993).
properties
IUPAC Name |
2,2,5,7,8-pentamethyl-3,4-dihydrochromene-6-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3S/c1-8-9(2)13(19(15,16)17)10(3)11-6-7-14(4,5)18-12(8)11/h6-7H2,1-5H3,(H2,15,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNMOEWPBTNQAQB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C2=C1OC(CC2)(C)C)C)S(=O)(=O)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60631298 | |
Record name | 2,2,5,7,8-Pentamethyl-3,4-dihydro-2H-1-benzopyran-6-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60631298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,5,7,8-Pentamethylchroman-6-sulfonamide | |
CAS RN |
161117-67-5 | |
Record name | 2,2,5,7,8-Pentamethyl-3,4-dihydro-2H-1-benzopyran-6-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60631298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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